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Compound of Interest

Boc-(S)-3-Amino-(6-phenyl)-5-
Compound Name: S
hexenoic acid

cat. No.: B1276585

Technical Guide: Boc-(S)-3-Amino-(6-phenyl)-5-
hexenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-(S)-3-Amino-(6-phenyl)-5-hexenoic acid is a chiral, non-proteinogenic amino acid
derivative. Its structure, featuring a Boc-protected amine, a carboxylic acid, and a styryl moiety,
makes it a valuable building block in medicinal chemistry and drug discovery. The presence of
both a chiral center and a reactive alkene functionality allows for the stereocontrolled synthesis
of complex molecular architectures. This guide provides a comprehensive overview of the
known chemical properties, a representative synthetic protocol, and potential applications of
this compound, with a focus on its relevance to drug development.

Chemical Properties

While specific experimental data for Boc-(S)-3-Amino-(6-phenyl)-5-hexenoic acid is not
widely available in peer-reviewed literature, its properties can be inferred from data on closely
related compounds and general principles of organic chemistry.

Table 1: Physicochemical Properties
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Property Value Source/Notes
CAS Number 270596-44-6 Commercial Suppliers
Molecular Formula C17H23NO4 Calculated
Molecular Weight 305.37 g/mol Calculated
) ) ) Expected, typical for Boc-

Appearance White to off-white solid ] )

amino acids
Melting Point Not reported -
Boiling Point Not reported -

For the related Fmoc-(S)-3-
Density Not reported Amino-(6-phenyl)-5-hexenoic

acid: 1.240 + 0.06 g/cm?

. Soluble in organic solvents like  Expected for Boc-protected

Solubility

DCM, EtOAc, MeOH

amino acids

Table 2: Spectroscopic Data (Expected)

Technique

Expected Peaks/Signals

1H NMR

8 ~7.2-7.4 (m, 5H, Ar-H), ~6.0-6.5 (m, 2H, -
CH=CH-), ~5.0 (br d, 1H, NH), ~4.0 (m, 1H, CH-
N), ~2.5 (m, 2H, CH2-COOH), ~2.3 (m, 2H, CHz-
C=C), ~1.4 (s, 9H, C(CHs)3)

13C NMR

0 ~175 (C=0, acid), ~155 (C=0, Boc), ~137 (Ar-
C), ~130-135 (-CH=CH-), ~126-129 (Ar-CH),
~80 (C(CHs)3), ~50 (CH-N), ~40 (CH2-COOH),
~35 (CH2-C=C), ~28 (C(CHs)3)

IR (cm™1)

~3300 (N-H stretch), ~2980 (C-H stretch),
~1710 (C=0 stretch, acid and carbamate),
~1600 (C=C stretch), ~1520 (N-H bend)

Mass Spec (ESI-MS)

m/z [M+H]*: 306.17, [M+Na]*: 328.15
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Experimental Protocols

A detailed, experimentally verified protocol for the synthesis of Boc-(S)-3-Amino-(6-phenyl)-5-
hexenoic acid is not readily available in the literature. However, a plausible synthetic route can
be constructed based on established methods for the synthesis of chiral 3-amino acids. The
following represents a general, multi-step synthetic workflow.

Starting Materials

Synthesis Workflow
Chiral Auxiliary \ Diastereoselective Adduct
(e.q., Evans auxiliary) 1. Acylation dd Hydrolysis oc Protection urification
A
Boc Anhydride

Click to download full resolution via product page
Caption: Representative synthetic workflow for Boc-(S)-3-Amino-(6-phenyl)-5-hexenoic acid.

Step 1: Acylation of Chiral Auxiliary Cinnamic acid is coupled to a chiral auxiliary (e.g., an
Evans oxazolidinone) using a suitable coupling agent such as dicyclohexylcarbodiimide (DCC)
or by conversion to the acid chloride followed by reaction with the lithiated auxiliary.

Step 2: Diastereoselective Conjugate Addition The resulting a,B-unsaturated N-acyl imide is
subjected to a diastereoselective conjugate addition of an amine equivalent. This is a critical
step for establishing the stereochemistry at the C3 position.

Step 3: Hydrolysis of the Auxiliary The chiral auxiliary is cleaved from the product of the
conjugate addition, typically under mild basic conditions (e.g., lithium hydroxide), to yield the
free chiral amino acid.
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Step 4: Boc Protection The free amine of the resulting (S)-3-Amino-(6-phenyl)-5-hexenoic acid
is protected using di-tert-butyl dicarbonate (Bocz0) in the presence of a base such as
triethylamine or sodium bicarbonate in a suitable solvent system (e.g., dioxane/water or
THF/water).

Step 5: Purification The final product is purified by extraction and column chromatography on
silica gel to afford the pure Boc-(S)-3-Amino-(6-phenyl)-5-hexenoic acid.

Potential Applications in Drug Discovery

Unsaturated amino acids and their derivatives are of significant interest in drug discovery due
to their unique structural features, which can impart desirable pharmacological properties.

1. Peptidomimetics: The incorporation of this non-natural amino acid into peptide sequences
can lead to peptidomimetics with enhanced stability against enzymatic degradation, improved
oral bioavailability, and constrained conformations that can lead to higher receptor affinity and
selectivity.

2. Enzyme Inhibitors: The structural motifs present in Boc-(S)-3-Amino-(6-phenyl)-5-hexenoic
acid are found in various enzyme inhibitors. For instance, derivatives of unsaturated amino
acids have been investigated as inhibitors of proteases and kinases. The styryl group can
engage in Tt-Tt stacking interactions within enzyme active sites.

3. Neuroprotective Agents: Some studies on a,B3-unsaturated carbonyl-based compounds have
shown potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase
(BuChE), enzymes implicated in the pathology of Alzheimer's disease.[1] While not directly
tested on the title compound, this suggests a potential avenue for investigation.
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Caption: Hypothetical workflow for the biological evaluation of derivatives.

Conclusion

Boc-(S)-3-Amino-(6-phenyl)-5-hexenoic acid is a chiral building block with considerable
potential in the synthesis of novel therapeutic agents. While detailed experimental data for this
specific molecule is sparse in the public domain, its structural features suggest applications in
the development of peptidomimetics and enzyme inhibitors. Further research into its synthesis,
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characterization, and biological activity is warranted to fully explore its utility in drug discovery
and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b1276585?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/27083471/
https://pubmed.ncbi.nlm.nih.gov/27083471/
https://pubmed.ncbi.nlm.nih.gov/27083471/
https://www.benchchem.com/product/b1276585#boc-s-3-amino-6-phenyl-5-hexenoic-acid-chemical-properties
https://www.benchchem.com/product/b1276585#boc-s-3-amino-6-phenyl-5-hexenoic-acid-chemical-properties
https://www.benchchem.com/product/b1276585#boc-s-3-amino-6-phenyl-5-hexenoic-acid-chemical-properties
https://www.benchchem.com/product/b1276585#boc-s-3-amino-6-phenyl-5-hexenoic-acid-chemical-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1276585?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1276585?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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